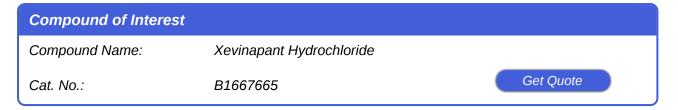


Xevinapant Hydrochloride and Chemoradiotherapy: A Comparative Analysis of Clinical Trial Outcomes

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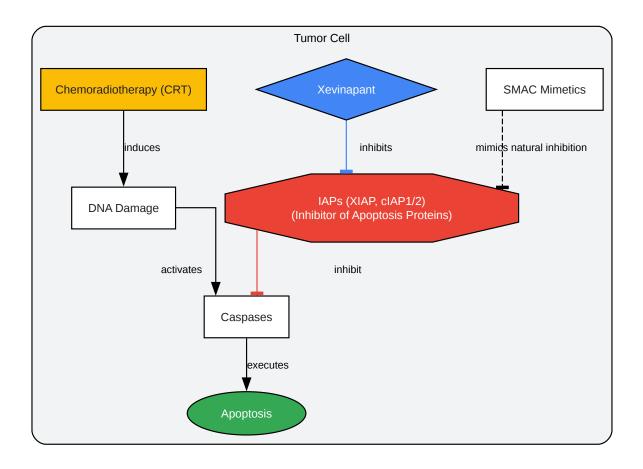
For Researchers, Scientists, and Drug Development Professionals

Xevinapant hydrochloride (formerly Debio 1143), an oral small-molecule inhibitor of apoptosis proteins (IAPs), has been investigated as a potential sensitizer to chemoradiotherapy (CRT) in patients with locally advanced squamous cell carcinoma of the head and neck (LA SCCHN). Early clinical data from a Phase II trial showed significant promise, suggesting a substantial improvement in survival outcomes. However, subsequent results from the large-scale Phase III TrilynX study have contradicted these initial findings, leading to the discontinuation of the trial. This guide provides a comparative analysis of the available data from these key clinical studies to offer a comprehensive overview of Xevinapant's performance in combination with CRT.

Mechanism of Action

Xevinapant is designed to enhance the efficacy of chemotherapy and radiotherapy by restoring the natural process of programmed cell death, or apoptosis, in cancer cells.[1][2] It functions by mimicking the second mitochondria-derived activator of caspases (SMAC), a natural inhibitor of IAPs.[3] By antagonizing IAPs, including X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2), Xevinapant promotes the activation of caspases, which are key executioners of apoptosis.[4][5][6] This dual mechanism of action is intended to sensitize tumor cells to the cytotoxic effects of CRT.[7]





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Caption: Proposed mechanism of action for Xevinapant in sensitizing tumor cells to chemoradiotherapy.

Clinical Trial Data: A Tale of Two Trials

The clinical development of Xevinapant in LA SCCHN has been marked by starkly contrasting results between the Phase II and Phase III studies.

Phase II Study: Initial Promise

A randomized, double-blind Phase II study investigating Xevinapant in combination with CRT for unresected LA SCCHN demonstrated a significant improvement in long-term efficacy



outcomes compared to placebo plus CRT.[8] The addition of Xevinapant more than halved the risk of death over five years.[8]

Table 1: Efficacy and Survival Data from the Phase II Trial

Outcome	Xevinapant + CRT	Placebo + CRT	Hazard Ratio (95% CI)	p-value
5-Year Overall Survival Rate	53%	28%	0.47 (0.27-0.84)	0.0101
Median Overall Survival	Not Reached	36.1 months	-	-
3-Year Progression-Free Survival	Markedly Improved	-	0.33 (0.17-0.67)	0.0019
18-Month Locoregional Control Rate	54%	33%	Odds Ratio: 2.69 (1.13-6.42)	0.026

Data sourced from a 96-patient Phase II trial as reported in September 2022.[8]

Phase III TrilynX Study: A Disappointing Turn

The Phase III TrilynX study, a large-scale, international, randomized, double-blind trial, was designed to confirm the promising results of the Phase II study.[9] However, the trial was discontinued in June 2024 following a pre-planned interim analysis by an Independent Data Monitoring Committee, which concluded that the study was unlikely to meet its primary endpoint of prolonging event-free survival.[10][11][12] In fact, the results showed that the addition of Xevinapant to CRT did not improve event-free survival and was associated with an unfavorable safety profile.[9][13]

Table 2: Efficacy and Survival Data from the Phase III TrilynX Trial (Interim Analysis)



Outcome	Xevinapant + CRT (n=364)	Placebo + CRT (n=366)	Hazard Ratio (95% CI)	p-value
Median Event- Free Survival	19.4 months	33.1 months	1.33 (1.05-1.67)	0.9919
Overall Survival	Worse in Xevinapant arm	-	1.39 (1.04-1.86)	-

Data from the TrilynX study involving 730 patients, with enrollment between September 2020 and February 2023.[9][13]

Safety and Tolerability

In the Phase II study, the addition of Xevinapant to CRT was reported to be well-tolerated and consistent with the safety profile of CRT alone.[8] However, the Phase III TrilynX study revealed an unfavorable safety profile for the Xevinapant combination.[9]

Table 3: Key Safety Findings

Adverse Event	Phase II: Xevinapant + CRT	Phase II: Placebo + CRT	Phase III: Xevinapant + CRT	Phase III: Placebo + CRT
Grade ≥3 Adverse Events	85%	87%	-	-
Deaths due to TEAEs	-	-	6.0%	3.7%

TEAEs: Treatment-Emergent Adverse Events[8][14]

Experimental ProtocolsPhase II Study Protocol

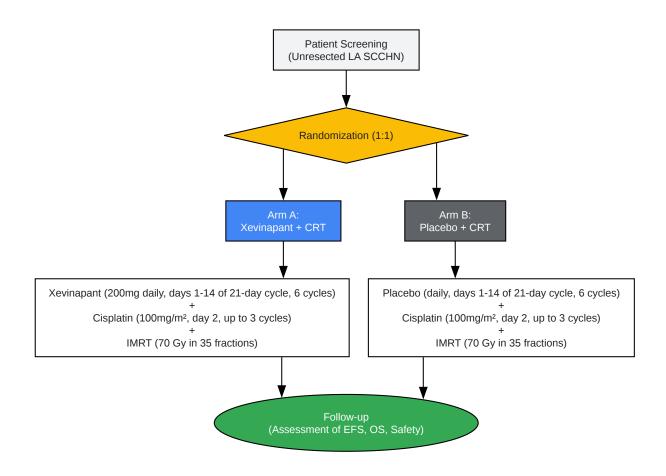
The Phase II trial was a randomized, double-blind study involving 96 patients with unresected LA SCCHN.[8] Patients were treated with standard-of-care CRT in combination with either



Xevinapant or a placebo.[8] The primary endpoint was the locoregional control rate at 18 months.[8]

Phase III TrilynX Study Protocol

The TrilynX study was an international, randomized, double-blind, placebo-controlled Phase III trial.[9] A total of 730 patients with unresected LA SCCHN (p16-negative oropharynx, hypopharynx, or larynx) were randomized to receive either Xevinapant (200 mg once daily on days 1-14 of a 21-day cycle for six cycles) plus CRT or placebo plus CRT.[9][13] The CRT regimen consisted of cisplatin (100 mg/m²) on day 2 of each 3-week cycle for up to three cycles and intensity-modulated radiotherapy (70 Gy in 35 fractions).[9] The primary endpoint was event-free survival as assessed by a blinded independent review committee.[9][13]





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Caption: Experimental workflow of the Phase III TrilynX clinical trial.

Conclusion

The journey of Xevinapant in the treatment of LA SCCHN presents a cautionary tale in drug development. While the robust and promising results of the Phase II trial generated significant optimism, the definitive Phase III TrilynX study failed to replicate these findings and was ultimately discontinued due to futility and an unfavorable safety profile.[10][11] These conflicting outcomes underscore the critical importance of large-scale, confirmatory trials in validating early-phase clinical signals. Further in-depth analysis of the TrilynX data, as well as translational research, may provide insights into the unexpected results and help to better understand the complex interplay between IAP inhibition, chemoradiotherapy, and the tumor microenvironment in head and neck cancer.[15]

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